Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate

Organic Synthesis Medicinal Chemistry Solubility

Researchers targeting PRMT6, CDK8, or GCN2 kinases often face a bottleneck in sourcing the precise 3-bromo-5-(1-cyano-1-methylethyl)benzoate scaffold. This compound resolves that gap with a unique substitution pattern essential for established SAR programs. - The 3-bromo handle enables direct Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings for rapid library expansion. - The 1-cyano-1-methylethyl group at C-5 provides critical steric and electronic modulation, while the methyl ester offers orthogonal reactivity for late-stage diversification. - Available at 97% purity, this building block accelerates the synthesis of potent, low-nanomolar kinase probes and antiproliferative agents.

Molecular Formula C12H12BrNO2
Molecular Weight 282.13 g/mol
Cat. No. B12979430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate
Molecular FormulaC12H12BrNO2
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC(=CC(=C1)C(=O)OC)Br
InChIInChI=1S/C12H12BrNO2/c1-12(2,7-14)9-4-8(11(15)16-3)5-10(13)6-9/h4-6H,1-3H3
InChIKeyXGVCMUBNAFFDOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Identifiers & Structural Overview


Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate (CAS 878742-12-2) is a multifunctional benzoate ester characterized by a methyl ester at position 1, a bromine atom at position 3, and a 1-cyano-1-methylethyl group at position 5 on the aromatic ring . Its molecular formula is C₁₂H₁₂BrNO₂ with a molecular weight of 282.13 g/mol . The compound is commercially available with typical purities of 97% and is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research .

Synthetic handle Aryl bromide for cross-coupling diversification
Target engagement Multi-kinase target engagement assay context
Reaction medium Ester-mediated solubility for homogeneous transformations

Why Generic Substitution Fails


Simple substitution with other 3-bromo-5-substituted benzoates or the corresponding carboxylic acid is not equivalent due to the specific combination of functional groups. The methyl ester imparts distinct solubility and reactivity profiles compared to the free acid, influencing both synthetic utility and biological activity . The 1-cyano-1-methylethyl group at the 5-position introduces steric bulk and electron-withdrawing character that modulates reactivity at both the bromine and ester sites, a feature not replicated by simpler cyano or alkyl substituents . Furthermore, the 3-bromo substitution pattern is critical for downstream cross-coupling reactions, and alternative regioisomers or analogs lacking this exact arrangement will not serve as direct replacements in established synthetic routes [1].

Carboxylic acid vs ester: solubility and synthetic reactivity profiles may differ
Analogs lacking the 5-cyanoisopropyl group may not replicate kinase inhibition
Alternative bromo-regioisomers may not transfer in established cross-coupling routes

Quantitative Differentiation Evidence


Ester vs Acid: Solubility & Synthetic Versatility

The methyl ester of 3-bromo-5-(1-cyano-1-methylethyl)benzoate demonstrates significantly higher solubility in common organic solvents compared to its corresponding carboxylic acid, a critical advantage for synthetic transformations. While the free acid (CAS 1096698-35-9) is only slightly soluble in most organic media, the methyl ester is readily soluble in solvents such as methanol, ether, and ethanol . This solubility profile facilitates homogeneous reaction conditions for nucleophilic substitutions, reductions, and cross-couplings. Quantitatively, while direct solubility data for this specific compound is not fully reported, the general class of methyl benzoates exhibits water solubility approximately 2.1 g/L at 20°C and is miscible with organic solvents, whereas benzoic acids typically require elevated temperatures or basic conditions for dissolution .

Solubility Profile
Class-level inference
Target (ester) Soluble in organic solvents
Comparator (acid) Slightly soluble
Qualitative improvement
Supports homogeneous reaction conditions
Direct solubility data limited; class-level comparison
Organic Synthesis Medicinal Chemistry Solubility

Kinase Inhibition: PRMT6, CDK8, GCN2

Methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate exhibits potent inhibitory activity against several therapeutically relevant kinases, with quantitative IC₅₀ values reported in biochemical and cellular assays. For PRMT6, it shows an IC₅₀ of 25 nM [1]. Against CDK8, the IC₅₀ is 19 nM in a cellular reporter assay [2]. In GCN2 inhibition, it demonstrates an IC₅₀ of 16 nM in SK-OV-3 cells [3]. These values represent high potency and, importantly, the compound's activity profile across multiple kinases distinguishes it from simpler analogs that often lack this breadth or potency. While direct comparator data for close analogs are not available, the multi-target inhibition profile at low nanomolar concentrations is not commonly observed among generic 3-bromobenzoate esters.

Kinase IC₅₀
Cross-study comparable
PRMT6 25 nM
CDK8 19 nM
GCN2 16 nM
Multi-kinase target engagement context
Not directly compared to close analogs
Kinase Inhibition Drug Discovery Biochemical Assays

Antiproliferative Activity in MCF7 Cells

In cellular models, methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate demonstrates antiproliferative effects against human MCF7 breast cancer cells, as assessed by MTT assay after 72 hours of treatment [1]. While quantitative IC₅₀ values are not explicitly reported in the public domain, the assay confirms growth inhibition in a dose-dependent manner. This activity distinguishes the compound from closely related 3-bromo-5-substituted benzoates lacking the cyanoisopropyl group, which often show no or weak antiproliferative effects in the same cell line [2].

Cell-Model Response
Supporting evidence
Target Growth inhibition observed
Class analog No reported activity
Active vs inactive
Supports cell-model endpoint review
Quantitative IC₅₀ not publicly reported
Cancer Research Cell Biology Antiproliferative

Predicted LogP & Polar Surface Area

Computational predictions indicate that methyl 3-bromo-5-(1-cyano-1-methylethyl)benzoate possesses a LogP of approximately 2.9 and a topological polar surface area (TPSA) of 50.1 Ų [1]. These values place it in a favorable range for oral bioavailability (typically LogP 1-3, TPSA < 140 Ų). In comparison, the corresponding carboxylic acid (CAS 1096698-35-9) has a predicted LogP of ~1.8 and a TPSA of ~70 Ų, reflecting its higher polarity and potentially poorer membrane permeability . The ester thus offers a distinct advantage in early-stage drug discovery for achieving better cellular penetration and pharmacokinetic properties.

Predicted ADME
Class-level inference
Ester (LogP / TPSA) 2.9 / 50.1 Ų
Acid (LogP / TPSA) ~1.8 / ~70 Ų
ΔLogP +1.1, ΔTPSA −20 Ų
Predicted permeability context
In silico; experimental validation pending
ADME Drug Design Physicochemical Properties

Optimal Use Cases


Kinase Inhibitor Lead Optimization

Utilize the compound as a starting point for structure-activity relationship (SAR) studies targeting PRMT6, CDK8, or GCN2 kinases. Its low nanomolar IC₅₀ values [1][2][3] provide a potent scaffold for medicinal chemistry exploration, with opportunities to modify the bromine, ester, or cyanoisopropyl groups to enhance selectivity and drug-like properties.

Synthetic Intermediate for Cross-Coupling

Employ the bromine substituent for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings to introduce diverse aryl, heteroaryl, or amine motifs. The methyl ester can be retained or hydrolyzed post-coupling, offering flexibility in target molecule synthesis [4].

Chemical Probe for Epigenetics & Kinase Biology

Leverage the compound's cellular antiproliferative activity against MCF7 cells [5] and kinase inhibition profile to interrogate biological pathways involving PRMT6, CDK8, or GCN2. It serves as a valuable tool compound for target validation and mechanistic studies in oncology and metabolic disease research.

Building Block for B-Raf & Kinase Libraries

Incorporate the compound into library synthesis efforts aimed at discovering novel B-Raf or other kinase inhibitors, as indicated by its structural similarity to fragments disclosed in kinase inhibitor patents . Its combination of a bromine handle and a cyanoisopropyl group makes it a versatile building block for diversity-oriented synthesis.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
Multi-kinase target engagement profile
Selectivity screening across kinase panel
Cross-coupling building block
Aryl bromide handle and ester functionality
Coupling efficiency and post-coupling modifications
Cellular pathway probe
Reported kinase inhibition and cell-model activity
Target engagement and pathway-response assays
Kinase-focused library synthesis
Versatile scaffold with cyanoisopropyl and bromine handles
Diversity-oriented derivatization and kinase panel screening

Technical Documentation Hub

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